Ethyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Description
Ethyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a benzothiophene-derived compound featuring a sulfamoyl group substituted at the 3-position of the benzothiophene core. This compound is structurally tailored for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide-based inhibitors .
Properties
IUPAC Name |
ethyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4S2/c1-3-24-18(21)16-17(12-6-4-5-7-15(12)25-16)26(22,23)20-14-9-8-11(2)10-13(14)19/h4-10,20H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEOAWPUWZKCAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=C(C=C(C=C3)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-1-(methylthio)benzene, under basic conditions.
Introduction of Sulfamoyl Group: The sulfamoyl group can be introduced via a nucleophilic substitution reaction using a suitable sulfonamide reagent.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiophene core or the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Ethyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Methyl 3-[(4-Methoxyphenyl)amino]-1-benzothiophene-2-carboxylate (3a)
Structure: The benzothiophene core is substituted at the 3-position with a (4-methoxyphenyl)amino group instead of a sulfamoyl moiety. The ester group at the 2-position is methyl rather than ethyl. Key Differences:
- Substituent Effects : The methoxy group on the phenyl ring is electron-donating, contrasting with the electron-withdrawing chloro group in the target compound. This alters electronic density and may affect reactivity in cross-coupling reactions .
Synthesis : Prepared via copper-catalyzed cross-coupling under reflux conditions, similar to methodologies applicable to the target compound .
Ethyl 3-[(3-Fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (CAS 932520-41-7)
Structure : Nearly identical to the target compound, except the phenyl substituent is 3-fluoro-4-methyl instead of 2-chloro-4-methyl.
Key Differences :
- Halogen Effects : Fluorine’s strong electron-withdrawing nature and smaller atomic size compared to chlorine may enhance metabolic stability but reduce steric hindrance.
- Molecular Formula: C₁₈H₁₆FNO₄S₂ vs. C₁₈H₁₆ClNO₄S₂ for the target compound. The difference in halogen impacts lipophilicity (ClogP: ~3.5 vs. ~3.2) and polar surface area . Applications: Likely shares applications in protease inhibition or kinase modulation due to the sulfamoyl group’s versatility.
Ethyl 3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Structure : Features a pyrrole ring at the 3-position and a trifluoromethyl group at the 5-position of the benzothiophene core.
Key Differences :
- Applications : Preferred in agrochemicals (e.g., herbicides) due to trifluoromethyl’s stability under environmental conditions, contrasting with the sulfamoyl group’s pharmacological focus .
Structural and Functional Analysis Table
Research Implications and Trends
- Substituent Position : The 2-chloro-4-methyl configuration in the target compound optimizes steric bulk for target binding compared to 3-fluoro-4-methyl analogs .
- Sulfamoyl vs. Amino/Pyrrole: Sulfamoyl derivatives exhibit stronger enzyme inhibition due to sulfonamide’s hydrogen-bonding capacity, whereas amino/pyrrole groups prioritize π-system interactions .
- Halogen Effects : Chlorine’s larger size may improve target selectivity over fluorine in certain biological contexts .
Biological Activity
Ethyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound belonging to the class of benzothiophene derivatives. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Benzothiophene Core : A fused benzene and thiophene ring system.
- Sulfamoyl Group : Attached to a 2-chloro-4-methylphenyl moiety.
- Ethyl Ester Group : Contributes to its solubility and bioavailability.
Molecular Formula
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The sulfamoyl group can form hydrogen bonds with active site residues, while the benzothiophene core engages in π-π stacking interactions with aromatic residues. These interactions modulate the activity of target proteins, potentially leading to various biological responses.
Antimicrobial Properties
Research indicates that compounds within the benzothiophene class exhibit significant antimicrobial properties. This compound has been studied for its efficacy against various bacterial strains, demonstrating inhibition of growth at certain concentrations.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. It has shown promise in inhibiting cell proliferation in various cancer cell lines, including breast and colon cancer. The mechanisms involved may include:
- Induction of apoptosis.
- Inhibition of cell cycle progression.
- Modulation of signaling pathways associated with tumor growth.
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, suggesting moderate antibacterial activity.
- Anticancer Studies : In vitro assays demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability of cancer cell lines (MCF-7 and HT-29), with IC50 values around 15 µM after 48 hours of exposure.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
